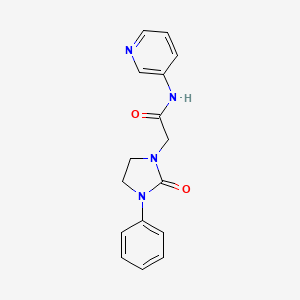

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide

Descripción

The compound 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic acetamide derivative featuring an imidazolidinone core (a five-membered ring containing two nitrogen atoms and a ketone group) substituted with a phenyl group at position 2. The acetamide moiety is further functionalized with a pyridin-3-yl group, introducing aromatic and hydrogen-bonding capabilities.

Propiedades

IUPAC Name |

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(18-13-5-4-8-17-11-13)12-19-9-10-20(16(19)22)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAQCIYYCLHYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CN=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a derivative of imidazolidinone, which has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to compile and analyze the available research on the biological activities of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.39 g/mol. The compound features an imidazolidinone core linked to a pyridine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with imidazolidinone structures often exhibit diverse biological activities, including:

- Antitumor Activity : Several studies have highlighted the potential of imidazolidinone derivatives in inhibiting tumor cell proliferation. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested for their ability to inhibit bacterial growth, making them candidates for further investigation as antimicrobial agents.

- Chemokine Receptor Binding : Some derivatives have been studied for their interaction with chemokine receptors, which play a significant role in inflammatory responses and cancer metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Compounds with similar structures have demonstrated the ability to bind to DNA, affecting cellular proliferation and apoptosis pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.

Antitumor Studies

In a study evaluating the antitumor effects of imidazolidinone derivatives, compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity towards these cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 6.75 ± 0.19 |

| Similar Compound A | HCC827 | 5.13 ± 0.97 |

| Similar Compound B | NCI-H358 | 0.85 ± 0.05 |

Antimicrobial Activity

Research has shown that related compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound differs from analogs in the evidence primarily in its imidazolidinone core, which replaces fused heterocyclic systems (e.g., imidazo[2,1-b]thiazole in or benzotriazole in ). Below is a detailed comparison with selected analogs:

Table 1: Comparative Analysis of Acetamide Derivatives

Critical Observations

Compared to benzotriazole-based analogs (), the imidazolidinone’s ketone group introduces polarity, which may influence solubility and binding specificity.

Substituent Effects :

- Pyridin-3-yl Group : Present in both the target compound and derivatives (e.g., 5k–5n), this group facilitates hydrogen bonding with biological targets, as seen in kinase inhibitors .

- Halogenated Substituents : Chlorophenyl groups in 5l and 5n () enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Synthetic Yields :

- Imidazo[2,1-b]thiazole derivatives () exhibit yields of 70–78%, suggesting robust synthetic protocols for similar acetamides. The target compound’s synthesis may require optimization due to its unique core.

Thermal Stability :

- Higher melting points in chlorinated derivatives (e.g., 5l: 116–118°C vs. 5k: 92–94°C) correlate with increased molecular rigidity and halogen-induced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.